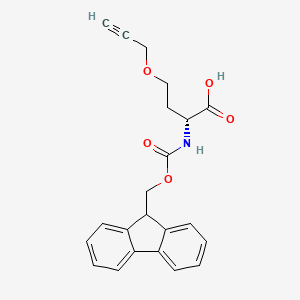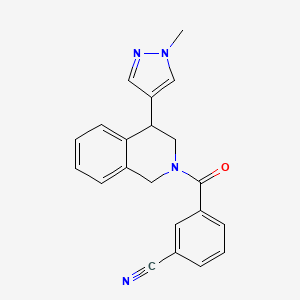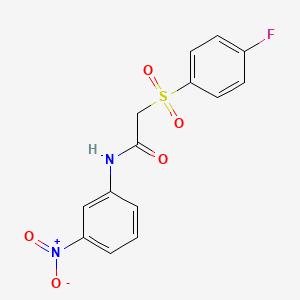
Fmoc-D-Hse(2-Propynyl)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-D-Hse(2-Propynyl)-OH: is a derivative of homoserine, a non-proteinogenic amino acid. The compound is protected with a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis to protect the amino group. The 2-propynyl group is attached to the side chain, adding unique chemical properties to the molecule.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-Hse(2-Propynyl)-OH typically involves several steps:
Protection of the amino group: The amino group of homoserine is protected using the Fmoc group. This is usually done by reacting homoserine with Fmoc-Cl in the presence of a base like sodium carbonate.
Introduction of the 2-propynyl group: The hydroxyl group on the side chain of homoserine is converted to a leaving group (e.g., tosylate), which is then displaced by a propynyl group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using automated peptide synthesizers. These machines can handle multiple steps of the synthesis process, ensuring high purity and yield.
化学反应分析
Types of Reactions
Fmoc-D-Hse(2-Propynyl)-OH: can undergo various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base like piperidine, revealing the free amino group.
Substitution: The propynyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents used.
Common Reagents and Conditions
Deprotection: Piperidine in DMF (dimethylformamide).
Substitution: Nucleophiles like amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection yields the free amino compound, while substitution reactions yield various derivatives.
科学研究应用
Fmoc-D-Hse(2-Propynyl)-OH: has several applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Medicinal Chemistry: Investigated for its potential in drug development, particularly in designing enzyme inhibitors.
Bioconjugation: Utilized in the conjugation of biomolecules for various biochemical assays.
作用机制
The mechanism of action of Fmoc-D-Hse(2-Propynyl)-OH depends on its application. In peptide synthesis, it acts as a protected amino acid, allowing for the stepwise construction of peptides. In medicinal chemistry, its mechanism would depend on the specific target and pathway it interacts with.
相似化合物的比较
Fmoc-D-Hse(2-Propynyl)-OH: can be compared with other Fmoc-protected amino acids:
Fmoc-Lys(Boc)-OH: Another protected amino acid used in peptide synthesis.
Fmoc-Ser(tBu)-OH: Similar in that it has a protected side chain hydroxyl group.
Fmoc-Cys(Trt)-OH: Contains a protected thiol group.
Uniqueness: : The presence of the 2-propynyl group in This compound adds unique reactivity, making it useful for specific chemical modifications and reactions.
Conclusion
This compound: is a versatile compound with significant applications in peptide synthesis, medicinal chemistry, and bioconjugation. Its unique chemical structure allows for various reactions and modifications, making it a valuable tool in scientific research.
属性
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-prop-2-ynoxybutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO5/c1-2-12-27-13-11-20(21(24)25)23-22(26)28-14-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h1,3-10,19-20H,11-14H2,(H,23,26)(H,24,25)/t20-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVKRQDVUKNQBBW-HXUWFJFHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCOCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-fluoro-2-[4-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2812286.png)

![N'-(3,4-dimethoxyphenyl)-N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}ethanediamide](/img/structure/B2812289.png)

![N-(4-Acetylphenyl)-2-({3-[2-(4-methoxybenzenesulfonamido)ethyl]-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}sulfanyl)acetamide](/img/structure/B2812291.png)
![methyl 4-({[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl}sulfamoyl)benzoate](/img/structure/B2812294.png)
![N-(3-chloro-4-fluorophenyl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide](/img/structure/B2812295.png)
![7-(4-bromophenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2812296.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2812300.png)
![[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl 2-(2-chlorophenyl)acetate](/img/structure/B2812302.png)
![1-(furan-2-carbonyl)-4-[2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine](/img/structure/B2812303.png)
![N-{2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl}-3-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2812304.png)
![2-Amino-6-{[(tert-butoxy)carbonyl]amino}hexanoic acid](/img/new.no-structure.jpg)
![3,7,7-trimethyl-4-(4-nitrophenyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B2812309.png)
